
D,L-Sulforaphane-d8
Descripción general
Descripción
Synthesis Analysis
The synthesis of enantiopure sulforaphane analogues, including D,L-Sulforaphane, involves a convergent and high-yielding approach. A key step in the synthesis is the diastereoselective synthesis of sulfinate esters, utilizing methodologies such as the DAG (diacetone-D-glucofuranose) method, which highlights the complex and precise synthetic routes required to produce sulforaphane and its analogues with desired biological activities (Khiar et al., 2009).
Aplicaciones Científicas De Investigación
Antimutagenic Potential
D,L-Sulforaphane-d8, a variant of sulforaphane found in vegetables like broccoli, exhibits significant antimutagenic properties. Studies have demonstrated its ability to inhibit mutagenicity induced by cooked food mutagens, suggesting its potential as a chemopreventive agent against various mutations and related diseases (Shishu & Kaur, 2009).
Cancer Therapy and Prevention
Research has shown that D,L-Sulforaphane-d8 plays a role in cancer therapy and prevention. It has been found to cause transcriptional repression of androgen receptors in human prostate cancer cells, implying its potential in prostate cancer treatment (Kim & Singh, 2009). Additionally, its anti-inflammatory effects in acute lung injury and potential protective effects in various cancer types have been highlighted (Qi et al., 2016).
Neuroprotection in Parkinson’s Disease
Sulforaphane has shown promise in neuroprotection, particularly in Parkinson’s disease models. It is found to inhibit rotenone-induced locomotor activity deficiency and dopaminergic neuronal loss, suggesting its potential in managing neurodegenerative disorders (Zhou et al., 2016).
Inhibition of Breast Cancer Stem Cells
Studies indicate that sulforaphane can inhibit breast cancer stem cells. It shows efficacy in reducing the population of aldehyde dehydrogenase–positive cells in breast cancer, suggesting its use in breast cancer prevention and treatment (Li et al., 2010).
Chemoprevention and Gene Expression Regulation
Sulforaphane has been found to induce phase II detoxifying enzymes, contributing to its chemopreventive functions. It modulates various genes important in cellular defense mechanisms and cell cycle regulation (Hu et al., 2004).
Direcciones Futuras
Sulforaphane, a phytochemical found in cruciferous vegetables, plays a crucial role in promoting well-being and combating various diseases . Its remarkable effects are due to its intricate interactions with a wide range of proteins, some of which remain unidentified . Future research may focus on identifying these proteins and further exploring the potential of sulforaphane as a therapeutic agent in the treatment of various diseases .
Propiedades
IUPAC Name |
1,1,2,2,3,3,4,4-octadeuterio-1-isothiocyanato-4-methylsulfinylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NOS2/c1-10(8)5-3-2-4-7-6-9/h2-5H2,1H3/i2D2,3D2,4D2,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVMJBTUFCVSAD-UDCOFZOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])S(=O)C)C([2H])([2H])N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464331 | |
| Record name | D,L-Sulforaphane-d8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D,L-Sulforaphane-d8 | |
CAS RN |
836682-32-7 | |
| Record name | D,L-Sulforaphane-d8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



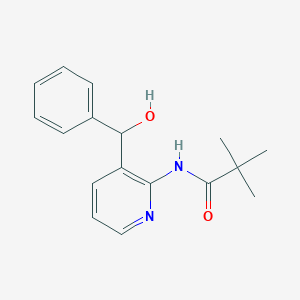
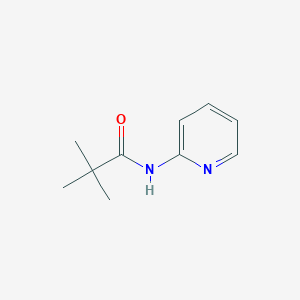
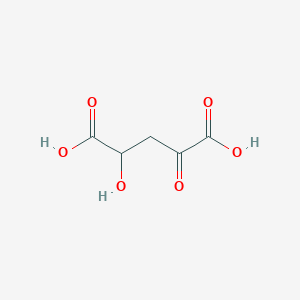
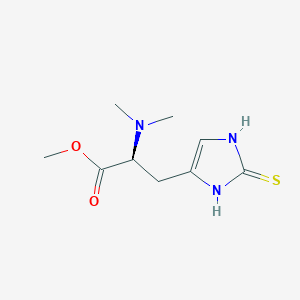
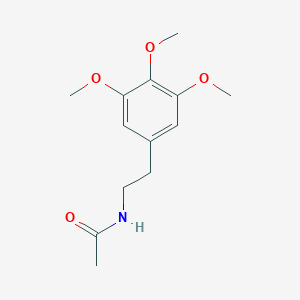
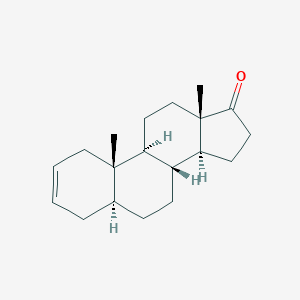


![4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B29848.png)
![2,2-Dimethoxyethyl[(dimethoxyphosphinyl)(3-methoxyphenyl)methyl]carbamic acid ethyl ester](/img/structure/B29857.png)
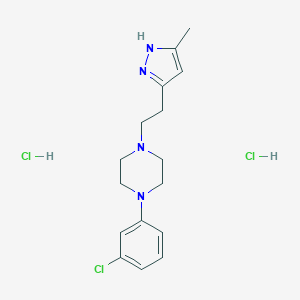
![4-[3-(Hydroxymethyl)phenoxy]phenol](/img/structure/B29862.png)

